Methyl 4-cyclopentylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are significant due to their diverse biological activities and their role as intermediates in organic synthesis . This compound, with a cyclopentyl group attached to the quinoline ring, exhibits interesting chemical properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclopentylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-cyclopentyl aniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclopentylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 4-cyclopentylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-cyclopentylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Quinoline: A basic structure similar to methyl 4-cyclopentylquinoline-2-carboxylate but without the cyclopentyl and ester groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group and the ester functionality, which confer distinct chemical and biological properties.
Properties
CAS No. |
753487-54-6 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 4-cyclopentylquinoline-2-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15-10-13(11-6-2-3-7-11)12-8-4-5-9-14(12)17-15/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI Key |
CEWONNKTYJXHMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.